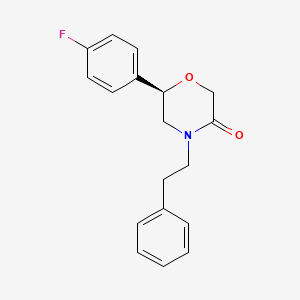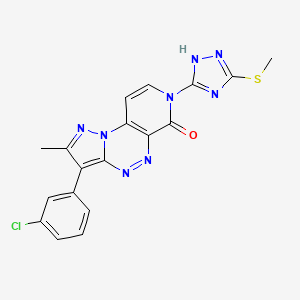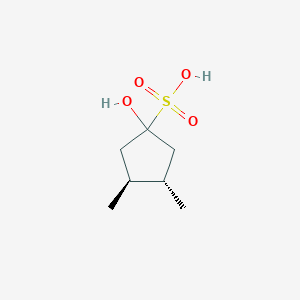![molecular formula C18H13ClN2O B12627259 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917890-62-1](/img/structure/B12627259.png)
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a pyrroloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoline core.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation and Phenylation: The methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one has been studied for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes . For example, it may inhibit topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-9-methyl-2-phenyl-3,4-dihydro-β-carbolin-2-ium: A similar compound with antifungal activity.
Diazepam: Another chloro-substituted quinoline derivative with anxiolytic properties.
Uniqueness
9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific substitution pattern and the presence of the pyrroloquinoline core, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Propiedades
Número CAS |
917890-62-1 |
|---|---|
Fórmula molecular |
C18H13ClN2O |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
9-chloro-1-methyl-2-phenyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C18H13ClN2O/c1-10-16-13(21-18(10)11-5-3-2-4-6-11)7-8-14-17(16)12(19)9-15(22)20-14/h2-9,21H,1H3,(H,20,22) |
Clave InChI |
REHKQNKLIUDVNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C3=C(C=C2)NC(=O)C=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)

![2-(4-fluorophenyl)-4-[(4-methylphenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12627224.png)

![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)

